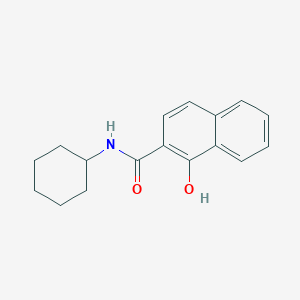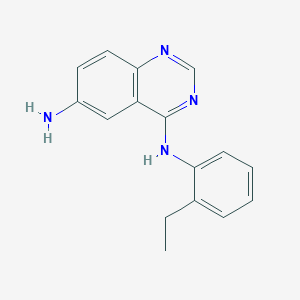
N4-(2-Ethylphenyl)quinazoline-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(2-Ethylphenyl)quinazoline-4,6-diamine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-Ethylphenyl)quinazoline-4,6-diamine typically involves the structural modification of the quinazoline core. One common method includes the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines, followed by further modifications . Specific reaction conditions, such as temperature and solvents, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N4-(2-Ethylphenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinazoline core, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with enhanced or modified biological activities. These derivatives can be further studied for their potential therapeutic applications .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of other biologically active quinazoline derivatives.
Biology: The compound has shown significant activity against various biological targets, making it a valuable tool for studying cellular processes.
Mécanisme D'action
The mechanism of action of N4-(2-Ethylphenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets within cells. It has been shown to inhibit mitochondrial complex I, leading to a reduction in mitochondrial respiration and the release of reactive oxygen species . This inhibition can disrupt cellular energy production and induce cell death, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine
- N2-benzyl-N4-methyl-6-((E)-pent-1-enyl)quinazoline-2,4-diamine
Uniqueness
N4-(2-Ethylphenyl)quinazoline-4,6-diamine is unique due to its specific substitution pattern, which contributes to its potent biological activity. Its ability to inhibit mitochondrial complex I with high specificity sets it apart from other quinazoline derivatives .
Propriétés
Formule moléculaire |
C16H16N4 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
4-N-(2-ethylphenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C16H16N4/c1-2-11-5-3-4-6-14(11)20-16-13-9-12(17)7-8-15(13)18-10-19-16/h3-10H,2,17H2,1H3,(H,18,19,20) |
Clé InChI |
UDCJFLSGNALCEQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


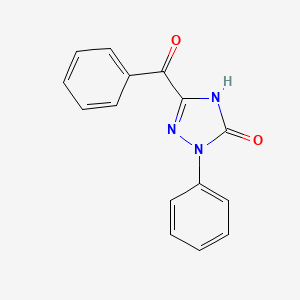
![9-[(1S)-3-(Trifluoromethyl)cyclopent-2-en-1-yl]-9H-purin-6-amine](/img/structure/B11851960.png)

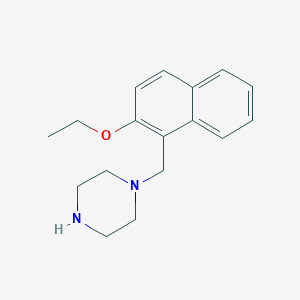




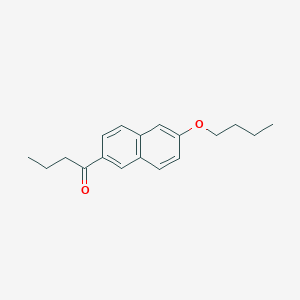
![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)


